

solubility of 2-(2-Fluorophenyl)Acetaldehyde in organic solvents

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)Acetaldehyde

Cat. No.: B1287073

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Predicted Solubility Profile of 2-(2-Fluorophenyl)Acetaldehyde

Quantitative solubility data for **2-(2-Fluorophenyl)Acetaldehyde** (CAS: 75321-85-6) is not readily available in peer-reviewed literature or chemical databases.[1][2] However, its solubility profile can be reliably predicted by examining its structure and the known solubility of its close structural analogue, phenylacetaldehyde.[3][4][5]

The molecule consists of a moderately polar aldehyde group and a largely nonpolar fluorophenyl ring. The fluorine atom adds some polarity but does not fundamentally alter the compound's amphiphilic nature. Like phenylacetaldehyde, **2-(2-Fluorophenyl)Acetaldehyde** is expected to be readily soluble in a wide range of common organic solvents and sparingly soluble in water.[3] Phenylacetaldehyde is described as miscible with or soluble in alcohols, ethers, and ketones.[3][5][6]

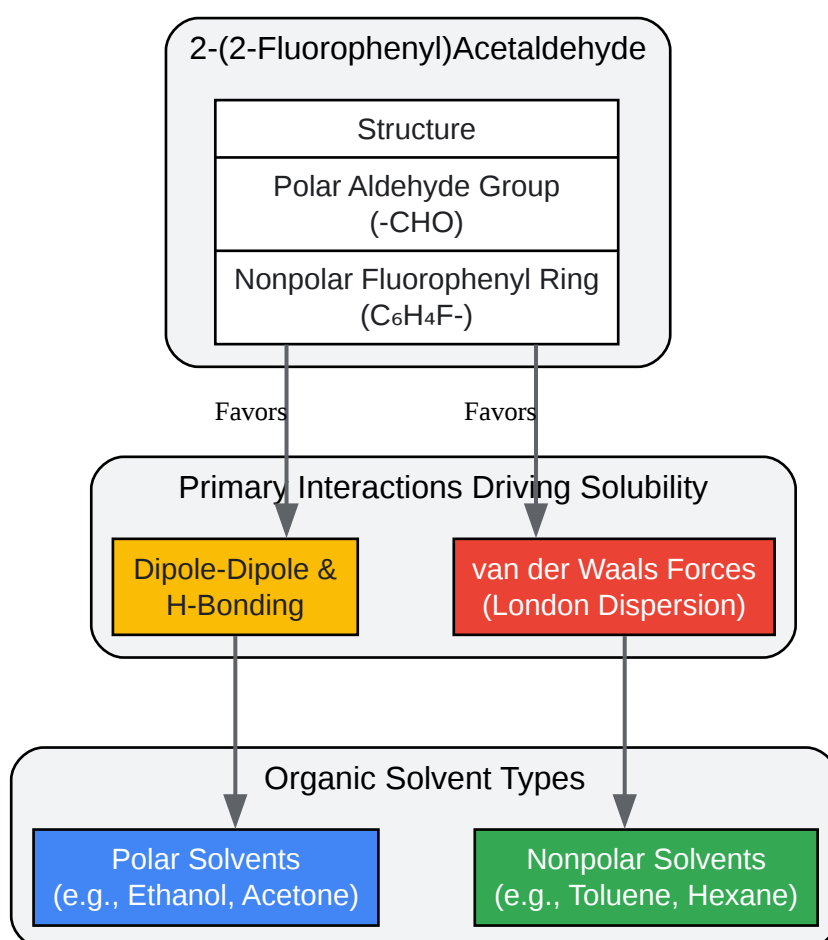
The expected solubility in various organic solvent classes is summarized below.

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Ethanol, Methanol	Soluble / Miscible	The aldehyde group can hydrogen bond with the solvent's hydroxyl groups, while the phenyl ring interacts via van der Waals forces. [3]
Polar Aprotic	Acetone, Acetonitrile, DMSO, Ethyl Acetate	Soluble / Miscible	Strong dipole-dipole interactions between the solvent and the polar aldehyde group facilitate dissolution. [6]
Nonpolar Aromatic	Toluene, Benzene	Soluble / Miscible	The aromatic rings of the solute and solvent interact favorably through π - π stacking and van der Waals forces.
Nonpolar Aliphatic	Hexane, Cyclohexane	Soluble to Sparingly Soluble	Solubility is driven by weaker van der Waals forces; the solute's polarity may limit miscibility.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Soluble / Miscible	Ethers can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the molecule. [3] [5]
Chlorinated	Dichloromethane, Chloroform	Soluble / Miscible	These solvents effectively solvate both polar and

nonpolar regions of
the molecule.[3]

Structure-Solubility Relationship

The solubility of **2-(2-Fluorophenyl)Acetaldehyde** is governed by the interplay between its polar functional group and its nonpolar aromatic ring. The following diagram illustrates this relationship.



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Caption: Logical diagram of structure-solubility relationships.

Experimental Protocol: Thermodynamic Solubility Determination

For drug discovery and development, determining the precise thermodynamic solubility is crucial.^{[7][8][9]} The "shake-flask" method is the gold-standard technique for this purpose.^[10]^[11] The following protocol outlines the steps to measure the solubility of **2-(2-Fluorophenyl)Acetaldehyde** in a chosen organic solvent.

Objective: To determine the equilibrium concentration of the solute in a solvent at a specific temperature.

Materials:

- **2-(2-Fluorophenyl)Acetaldehyde** (solid or liquid)
- Selected organic solvent (HPLC-grade)
- 2-5 mL glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Autosampler vials
- Analytical balance
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

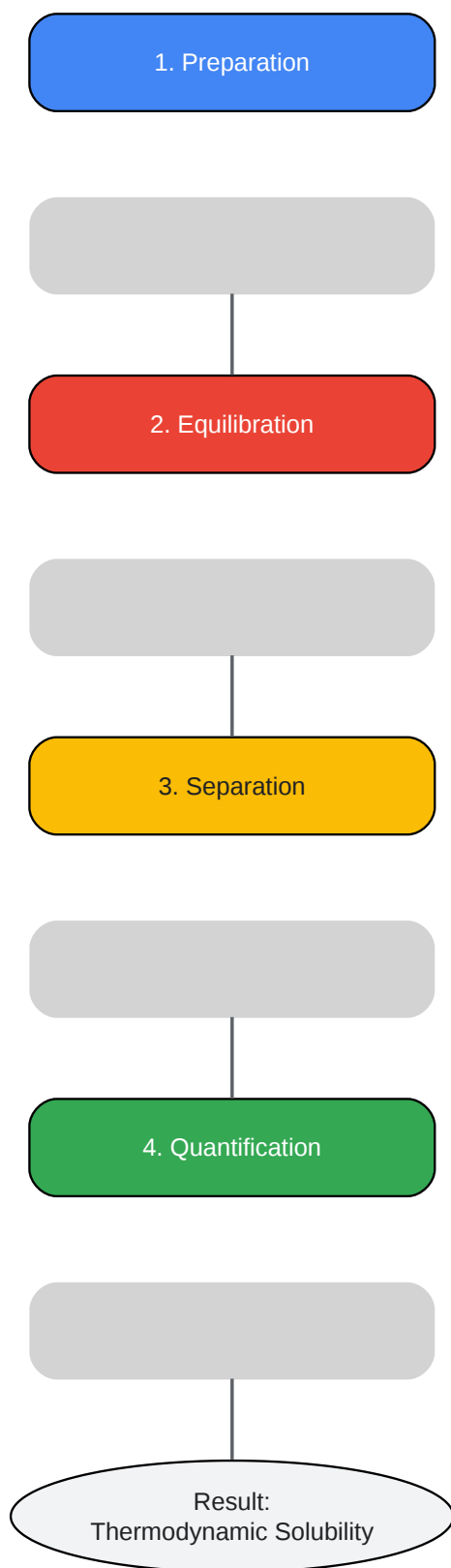
Methodology:

- Preparation of Solutions:
 - Add an excess amount of **2-(2-Fluorophenyl)Acetaldehyde** to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed, with undissolved solid or liquid remaining.^[9]
 - Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.

- Prepare at least three replicates for each solvent to ensure reproducibility.[11]
- Equilibration:
 - Securely cap the vials.
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[11]
 - Allow the samples to shake for a sufficient duration to reach equilibrium. This typically requires 18 to 24 hours, but may extend to 72 hours for some compounds.[10][12] A preliminary time-course experiment is recommended to determine the exact time to equilibrium.
- Sample Separation:
 - After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. [7] This step is crucial to remove all undissolved particles.
- Analysis and Quantification:
 - Prepare a series of calibration standards of known concentrations of **2-(2-Fluorophenyl)Acetaldehyde** in the same solvent.
 - Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][10]
 - Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
 - Determine the concentration of the saturated solution from the calibration curve. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram provides a visual summary of the shake-flask protocol for determining solubility.



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Caption: Workflow for the shake-flask solubility determination method.

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